2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a benzothiazole ring, a phenoxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the sulfanyl and phenoxyethyl groups. The final step involves the formation of the acetamide linkage.
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with 2-phenoxyethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biochemistry: The compound is investigated for its interactions with various biomolecules and its potential as a biochemical probe.
Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O3S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c28-21-9-5-4-6-17(21)15-26-18-10-11-20-22(14-18)32-24(27-20)31-16-23(29)25-12-13-30-19-7-2-1-3-8-19/h1-11,14-15,28H,12-13,16H2,(H,25,29) |
InChI Key |
VIEFMBBYEZLJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.